![molecular formula C17H14N4O4 B2894372 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea CAS No. 1209806-93-8](/img/structure/B2894372.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has a benzodioxole and an oxadiazole group attached to it.
科学的研究の応用
Anticancer Activity
1,3,4-Oxadiazole derivatives have been studied for their potential anticancer properties. They may work by interfering with various cellular processes in cancer cells, such as cell division or apoptosis .
Antimicrobial and Antifungal Properties
These compounds have shown effectiveness against a range of microbial and fungal pathogens. They could be used to develop new antibiotics or antifungals to combat resistant strains .
Anti-inflammatory and Analgesic Effects
Research suggests that 1,3,4-oxadiazole derivatives can reduce inflammation and act as pain relievers. This could lead to new treatments for conditions like arthritis or chronic pain .
Anticonvulsant Properties
Some derivatives have been explored for their ability to prevent seizures, which could be beneficial in treating epilepsy or other seizure disorders .
Antihypertensive and Cardiovascular Applications
There is potential for these compounds to be used in managing high blood pressure and other cardiovascular conditions due to their effects on blood vessels and heart rate .
Antiviral and Anti-HIV Activity
These derivatives may inhibit viral replication or entry into cells, offering a pathway for new antiviral drugs, including those against HIV .
Antidiabetic Potential
Research has indicated that 1,3,4-oxadiazole derivatives might influence glucose metabolism or insulin sensitivity, which could be useful in diabetes management .
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-16(18-12-6-7-13-14(9-12)24-10-23-13)19-17-21-20-15(25-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGACPKVJCKNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。